molecular formula C9H20O2 B1339001 2,4-Diethyl-1,5-pentanediol CAS No. 57987-55-0

2,4-Diethyl-1,5-pentanediol

Cat. No. B1339001
CAS RN: 57987-55-0
M. Wt: 160.25 g/mol
InChI Key: OJRJDENLRJHEJO-UHFFFAOYSA-N
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Description

2,4-Diethyl-1,5-pentanediol is a chemical compound that has been utilized in the synthesis of a new polyester polyol, which in turn is used to create polyurethane with notable properties. The presence of two ethyl groups as side chains in this diol contributes to the unique characteristics of the resulting polyurethane, such as excellent hydrolysis resistance and flexibility .

Synthesis Analysis

The synthesis of polyurethane from 2,4-diethyl-1,5-pentanediol involves creating a polyester polyol that incorporates the diol as a key component. This process results in a polyurethane that stands out for its superior hydrolysis resistance when compared to polyurethanes derived from common diols or those touted as hydrolysis-resistant. The synthesis method highlights the importance of the side chain structure in the diol for achieving the desired properties in the final polyurethane product .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2,4-diethyl-1,5-pentanediol, the synthesis of related compounds, such as diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, involves detailed structural characterization. Techniques such as IR, 1H NMR, and single crystal X-ray diffraction are employed to determine the crystal structure and confirm the molecular configuration of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds related to 2,4-diethyl-1,5-pentanediol is demonstrated in the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, which yields various products through a proposed mechanism. Although this reaction does not directly involve 2,4-diethyl-1,5-pentanediol, it showcases the type of chemical transformations that can occur with diethyl-substituted pentane derivatives .

Physical and Chemical Properties Analysis

The polyurethane synthesized from 2,4-diethyl-1,5-pentanediol exhibits excellent hydrolysis resistance, which is a significant physical property, especially for materials exposed to moisture. Additionally, the mechanical properties of this polyurethane are noteworthy, as it is described as the most flexible and having the lowest hardness among the synthesized polyurethanes. These properties are likely influenced by the molecular structure of the diol, particularly the presence of the ethyl side chains .

Scientific Research Applications

Polymer Industry

  • Field : Polymer Science
  • Application : 2,4-Diethyl-1,5-pentanediol is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol . It can also be used as a monomer for the synthesis of biocompatible polyesters, polycarbonates and polyurethanes .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : The substance can be synthesized from ethylhexenal and formaldehyde followed by hydrogenation .

Cosmetics

  • Field : Cosmetics
  • Application : 2,4-Diethyl-1,5-pentanediol is used in the cosmetics industry .

properties

IUPAC Name

2,4-diethylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRJDENLRJHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886249
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethyl-1,5-pentanediol

CAS RN

57987-55-0
Record name 2,4-Diethyl-1,5-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyl-1,5-pentanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Diethyl-5,6-dihydro-2H-2-pyranol obtained in Example 3 (5 g) was put into a 100-ml autoclave together with 0.25 g of Raney nickel and 0.5 ml of water, followed by stirring at 120° C. for 5 hours at a hydrogen pressure of 30 kg/cm2. After the catalyst was filtered off from the reaction mixture, water was distilled under reduced pressure to obtain 2,4-diethyl-1,5-pentanediol quantitatively.
Name
3,5-Diethyl-5,6-dihydro-2H-2-pyranol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diethyl-1,5-pentanediol
Reactant of Route 2
2,4-Diethyl-1,5-pentanediol
Reactant of Route 3
2,4-Diethyl-1,5-pentanediol
Reactant of Route 4
2,4-Diethyl-1,5-pentanediol
Reactant of Route 5
2,4-Diethyl-1,5-pentanediol
Reactant of Route 6
2,4-Diethyl-1,5-pentanediol

Citations

For This Compound
50
Citations
S Murata, T Nakajima, N Tsuzaki, M Yasuda… - Polymer degradation and …, 1998 - Elsevier
A new polyester polyol was synthesized using 2,4-diethyl-1,5-pentanediol, which has two ethyl groups as side chains. A new polyurethane was synthesized using this polyester polyol. …
Number of citations: 45 www.sciencedirect.com
BS Kim, BK Kim - Journal of applied polymer science, 2005 - Wiley Online Library
A new type of polyester polyol, with alkyl side groups, viz. poly(2,4‐diethyl‐1,5‐pentamethylene adipate) glycol (PDPAd) was synthesized and used to improve the hydrolytic stability of …
Number of citations: 111 onlinelibrary.wiley.com
A Koenig, U Ziener, A Schaz… - … Chemistry and Physics, 2007 - Wiley Online Library
Waterborne polyurethane‐block‐polystyrene latexes were prepared by miniemulsion polymerization in a single batch. A direct miniemulsion of the monomers mixture containing styrene…
Number of citations: 29 onlinelibrary.wiley.com
P Werle, M Morawietz, S Lundmark… - Ullmann's …, 2000 - Wiley Online Library
The article contains sections titled: 1. General Aspects 2. Diols 2.1. 1,5‐Pentanediol 2.2. 1,4‐Butanediol 2.3. 1,3‐Propanediols 2.3.1. 2,2‐Dimethyl‐1,3‐propanediol (Neopentyl Glycol) …
Number of citations: 78 onlinelibrary.wiley.com
S Huang, J Xiao, Y Zhu, J Qu - Progress in Organic Coatings, 2017 - Elsevier
A series of polycaprolactone (PCL) polyols was synthesized via the ring-opening reaction of ε-caprolactone initiated by small molecular polyols including ethylene glycol (EG), 1,4-…
Number of citations: 47 www.sciencedirect.com
SH Park, ID Chung, A Hartwig, BK Kim - Colloids and Surfaces A …, 2007 - Elsevier
New type of polyester polyol with alkyl side groups, viz. poly(2,4-diethyl-1,5-pentamethylene adipate) glycol (PDPAD) was synthesized and applied to improve the hydrolytic stability of …
Number of citations: 51 www.sciencedirect.com
S Hong Park, SK Lee, HY Choi, EM Lee… - Journal of applied …, 2009 - Wiley Online Library
Polyurethane dispersions (PUDs) have been designed and synthesized based on different types of soft segments, namely, poly(2,4‐diethyl‐1,5‐pentamethylene adipate) glycol (PDPAD…
Number of citations: 11 onlinelibrary.wiley.com
BS Kim, HY Jeong, BK Kim - Colloids and Surfaces A: Physicochemical and …, 2005 - Elsevier
Waterborne polyurethanes have been designed and synthesized based on different types of soft segment, viz. poly(tetramethylene adipate) glycol (PTAd; M n =4000), poly(2,4-diethyl-1,…
Number of citations: 37 www.sciencedirect.com
X Li, E Roussakis, JP Cascales, HL Marks… - Journal of Materials …, 2021 - pubs.rsc.org
There is a strong demand for reliable oxygen sensors in the fields of fitness tracking, health monitoring, and medical diagnostics. Recently, oxygen-sensing materials based on …
Number of citations: 12 pubs.rsc.org
DE LAYCOCK, MH MCADON - API Polyurethanes Expo 2001, 2001 - books.google.com
Double-Metal Cyanide (DMC) compounds are known catalysts for epoxide polymerization. These catalysts are highly active and are especially useful in the production of polyether …
Number of citations: 0 books.google.com

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